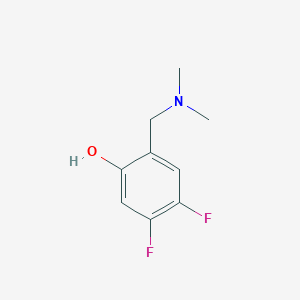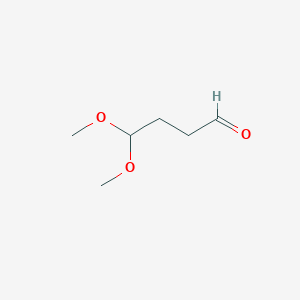
4,4-Dimethoxybutanal
Vue d'ensemble
Description
4,4-Dimethoxybutanal is an organic compound with the molecular formula C6H12O3. It is also known as 4,4-dimethoxybutyraldehyde. This compound is characterized by the presence of two methoxy groups attached to the fourth carbon of a butanal chain. It is a colorless liquid with a molecular weight of 132.16 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4,4-dimethoxybutanal involves the Claisen condensation reaction. This reaction uses ethyl formate, liquid sodium methoxide, acetone, and concentrated sulfuric acid as raw materials. The process involves the formation of butanone sodium enolate, which is then reacted with methanol containing concentrated sulfuric acid to obtain the crude product. The final product is obtained through distillation under normal and reduced pressure .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the preparation of sodium methoxide solution and an ethyl formate-acetone mixed solution. These solutions are then reacted in a continuous stirred-tank reactor (CSTR) to ensure efficient mixing and reaction rates. The product is refined through reduced pressure distillation to remove byproducts and obtain high purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethoxybutanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions include 4,4-dimethoxybutanol (reduction product), 4,4-dimethoxybutanoic acid (oxidation product), and various substituted derivatives depending on the nucleophile used in substitution reactions .
Applications De Recherche Scientifique
4,4-Dimethoxybutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of fine chemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4,4-dimethoxybutanal involves its reactivity with various chemical reagents. The methoxy groups on the fourth carbon make it a versatile intermediate for further chemical transformations. The aldehyde group allows it to participate in nucleophilic addition and condensation reactions, making it a valuable compound in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethoxy-2-butanone: Similar in structure but with a ketone group instead of an aldehyde group.
4,4-Dimethoxybutanol: The reduced form of 4,4-dimethoxybutanal.
4,4-Dimethoxybutanoic acid: The oxidized form of this compound.
Uniqueness
This compound is unique due to its dual methoxy groups and aldehyde functionality, which provide it with distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in various fields of research and industry .
Propriétés
IUPAC Name |
4,4-dimethoxybutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-8-6(9-2)4-3-5-7/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUMRDDQOZZQDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCC=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447104 | |
| Record name | 4,4-dimethoxybutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56681-97-1 | |
| Record name | 4,4-dimethoxybutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


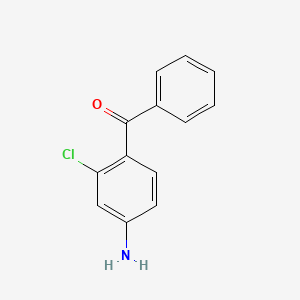
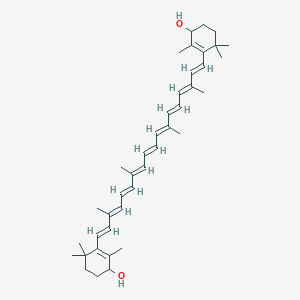
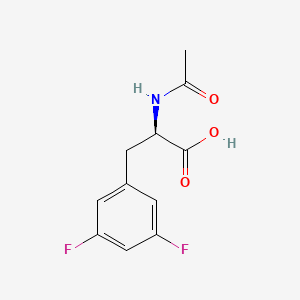
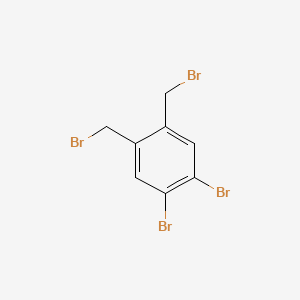
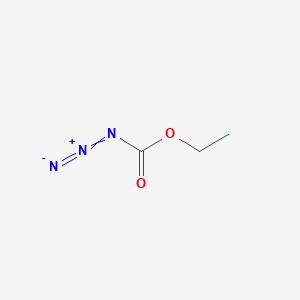
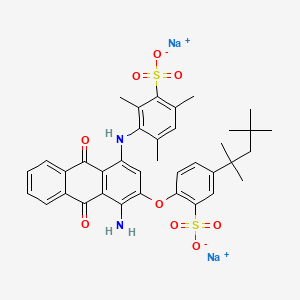
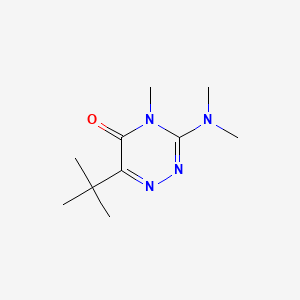
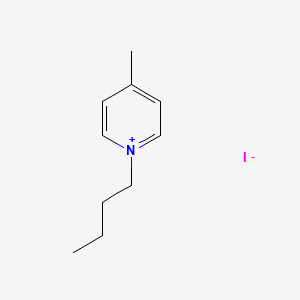
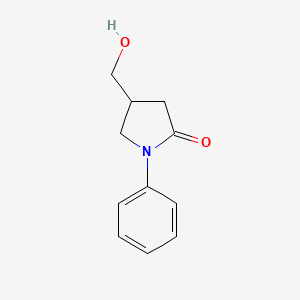
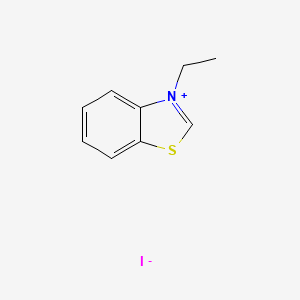
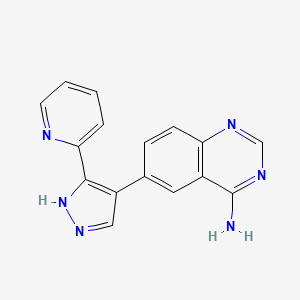
![1-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine](/img/structure/B1624517.png)
![6-bromo-4-(2-(pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B1624519.png)
